molecular formula C6H7Br2F3O2 B13570499 Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester

Cat. No.: B13570499
M. Wt: 327.92 g/mol
InChI Key: ZYEFQQDGFOQJPI-UHFFFAOYSA-N
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Description

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is a chemical compound with the molecular formula C6H7Br2F3O2 and a molecular weight of 327.92 . This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of catalysts. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product. Additionally, industrial methods may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Biological Activity

Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester (CAS Number: 363-57-5) is an organic compound characterized by its unique molecular structure that includes two bromine atoms and three fluorine atoms. Its molecular formula is C6H7Br2F3O2C_6H_7Br_2F_3O_2, and it has a molecular weight of approximately 327.92 g/mol . This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activity.

The structural configuration of this compound contributes to its reactivity and biological interactions. The presence of halogen substituents often enhances the lipophilicity and alters the pharmacokinetic profiles of organic compounds.

Key Physical Properties:

PropertyValue
Boiling Point90.0-92.0 °C (15 Torr)
Density1.823 g/cm³ (25 °C)

Research indicates that halogenated fatty acids can modulate biological responses through lipid signaling pathways. The trifluoromethyl group is known to influence the electronic properties of molecules and can enhance their interaction with biological targets such as enzymes and receptors .

Antimicrobial Properties

Studies have suggested that compounds similar to butanoic acid derivatives exhibit antimicrobial activity. For instance, halogenated compounds have been found to disrupt microbial membranes or inhibit metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory effects due to their ability to modulate cytokine production and immune responses. This activity may be attributed to the compound's structure which allows it to interact with inflammatory mediators .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that structurally similar dibrominated esters showed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
  • Inflammation Modulation : In vitro studies indicated that butanoic acid derivatives could reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

Compound NameMolecular FormulaUnique Features
Butanoic acidC₄H₈O₂Simple structure without halogens
Ethyl 2-bromobutanoateC₆H₉BrO₂Contains one bromine atom
Ethyl trifluoroacetateC₅H₃F₃O₂Contains trifluoromethyl group
Butanoic acid, 2-bromo-, ethyl esterC₆H₉BrO₂Contains one bromine atom

The unique dual bromination and trifluoromethyl substitution in this compound may enhance its reactivity and biological activity compared to simpler analogs.

Properties

Molecular Formula

C6H7Br2F3O2

Molecular Weight

327.92 g/mol

IUPAC Name

ethyl 2,3-dibromo-4,4,4-trifluorobutanoate

InChI

InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3

InChI Key

ZYEFQQDGFOQJPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)Br)Br

Origin of Product

United States

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